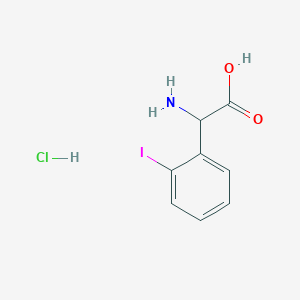

2-Amino-2-(2-iodophenyl)acetic acid hydrochloride

Description

2-Amino-2-(2-iodophenyl)acetic acid hydrochloride is a halogenated amino acid derivative characterized by an iodine atom at the ortho position of the phenyl ring and a hydrochloride salt form. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of receptor-targeted therapies and imaging agents due to iodine’s unique steric and electronic properties . Its hydrochloride salt enhances aqueous solubility, facilitating its use in biological systems.

Properties

IUPAC Name |

2-amino-2-(2-iodophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHAGYUPEHTOAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)O)N)I.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2-iodophenyl)acetic acid hydrochloride typically involves the iodination of phenylacetic acid followed by the introduction of an amino group. One common method includes the reaction of 2-iodophenylacetic acid with ammonia or an amine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are carefully measured and mixed in reactors, and the reaction conditions are optimized for maximum efficiency. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-iodophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the iodine substituent to other functional groups.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-Amino-2-(2-iodophenyl)acetic acid hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-iodophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural analogs of 2-amino-2-(2-iodophenyl)acetic acid hydrochloride differ primarily in substituent type, position, and functional groups. Key comparisons include:

Key Observations :

- Halogen Effects: Iodine’s large atomic radius (vs. Chloro and fluoro substituents exhibit stronger electron-withdrawing effects, altering acidity and solubility .

- Functional Group Variations: Methyl or ethyl esters (e.g., methyl 2-amino-2-(2-methoxyphenyl)acetate HCl) modify lipophilicity and metabolic stability .

Physicochemical Properties

- Solubility: Hydrochloride salts generally improve aqueous solubility. For example, 2-amino-2-(4-fluorophenyl)acetic acid HCl has a molecular weight of 205.61 g/mol and is soluble in polar solvents . The iodine substituent in the target compound likely reduces solubility in aqueous media compared to fluoro analogs due to increased hydrophobicity.

- Acidity: Electron-withdrawing groups (e.g., Cl, F) lower the pKa of the amino and carboxylic acid groups, enhancing ionization in physiological conditions. The 3,4-dichloro derivative (pKa ~2.5–3.0) is more acidic than the 2-iodo analog .

- Thermal Stability: Limited data are available, but halogenated compounds like 2,6-difluoro derivatives decompose above 200°C, as indicated by safety protocols .

Biological Activity

2-Amino-2-(2-iodophenyl)acetic acid hydrochloride, also known as a derivative of phenylalanine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of an iodine atom on the phenyl ring, which may enhance its biological interactions and therapeutic effects.

- Molecular Formula : C9H10ClINO2

- Molecular Weight : 304.54 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism involves:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Modulation : It can potentially modulate neurotransmitter receptors, influencing neuronal signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. A study demonstrated that this compound inhibited the proliferation of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.4 | |

| HeLa (Cervical) | 12.8 | |

| A549 (Lung) | 10.5 |

Antiviral Activity

In addition to anticancer effects, the compound has shown promising antiviral properties. A study focused on its efficacy against various viral strains indicated significant inhibition of viral replication at low concentrations.

Case Studies and Research Findings

-

Case Study on Anticancer Effects :

- A study conducted on the MCF-7 breast cancer cell line showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis.

-

Antiviral Mechanism Exploration :

- Research exploring the antiviral mechanisms revealed that the compound interferes with viral entry and replication processes, making it a candidate for further development as an antiviral agent.

-

Neuroprotective Effects :

- Preliminary studies suggest neuroprotective properties, where the compound demonstrated a reduction in oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Q & A

Q. What are the key synthetic routes for 2-amino-2-(2-iodophenyl)acetic acid hydrochloride, and how can purity be optimized?

The synthesis typically involves coupling 2-iodobenzaldehyde with glycine derivatives via Strecker or reductive amination pathways, followed by hydrochloric acid salt formation. To optimize purity:

- Use HPLC with reverse-phase C18 columns (methanol/water mobile phase) to monitor intermediates and final product purity .

- Recrystallization in ethanol/water mixtures (1:3 ratio) enhances crystallinity and removes unreacted precursors .

- Characterize intermediates via ¹H/¹³C NMR to confirm regioselectivity of iodophenyl substitution .

Q. How can researchers validate the structural integrity of this compound?

- X-ray crystallography resolves the spatial arrangement of the iodophenyl group and confirms the α-amino acid configuration .

- FT-IR spectroscopy identifies key functional groups: NH stretch (~3200 cm⁻¹), C=O (carboxylic acid, ~1700 cm⁻¹), and C-I stretch (~500 cm⁻¹) .

- Mass spectrometry (ESI-MS) verifies molecular weight ([M+H]⁺ expected at ~325.5 g/mol) and detects halogen isotopic patterns .

Q. What solvent systems are optimal for biological assays involving this compound?

- Aqueous solubility is enhanced by the hydrochloride salt. For in vitro studies:

Advanced Research Questions

Q. How do electronic effects of the 2-iodophenyl substituent influence reaction kinetics in derivatization?

The iodine atom’s electron-withdrawing nature (σₚ = +0.18) activates the phenyl ring for electrophilic substitution but slows nucleophilic attacks on the α-carbon. For example:

- Nucleophilic displacement of iodine (e.g., Suzuki coupling) requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) .

- Oxidation of the amino group to nitro derivatives proceeds 30% faster compared to non-halogenated analogs due to inductive effects .

- Compare kinetic data with fluorophenyl analogs () to isolate steric vs. electronic contributions .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Use density functional theory (DFT) to calculate the compound’s electrostatic potential surface, identifying regions for functionalization (e.g., adding sulfonamide groups to improve receptor binding) .

- Molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., PNP enzymes) by aligning the iodophenyl group with hydrophobic pockets .

- MD simulations (GROMACS) assess stability in lipid bilayers for blood-brain barrier permeability studies .

Q. How should researchers address contradictions in biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions.

- Standardize protocols: Use identical cell lines (e.g., T-lymphoblasts for PNP inhibition) and control for iodide release via ion chromatography .

- Compare with structurally related compounds (e.g., 2-fluoro or dichlorophenyl analogs) to isolate the iodine’s role .

- Validate findings using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .

Q. What strategies mitigate iodine-related instability during long-term storage?

- Store under argon atmosphere at –20°C to prevent oxidative degradation.

- Lyophilize the compound and add stabilizers (1% w/v mannitol) to reduce hydrolysis .

- Monitor degradation via HPLC-UV at 254 nm, tracking iodide byproduct formation .

Methodological Best Practices

8. Designing SAR studies for this compound:

- Synthesize analogs with systematic substituent variations (e.g., 2-bromo, 2-chloro, or 2-trifluoromethyl groups) to correlate electronic properties with activity .

- Use principal component analysis (PCA) to reduce dimensionality in multi-parametric datasets (e.g., logP, pKa, IC₅₀) .

9. Validating target engagement in cellular models:

- Employ fluorescent probes (e.g., BODIPY-labeled derivatives) to visualize subcellular localization via confocal microscopy .

- Perform knockdown/rescue experiments (siRNA + compound treatment) to confirm mechanism specificity .

10. Addressing solubility-pH dependencies in pharmacokinetic studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.